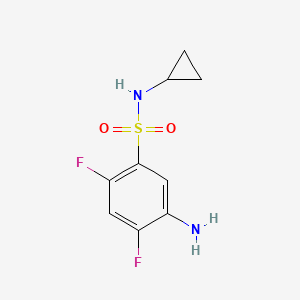

5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group This compound is notable for its unique structure, which includes a cyclopropyl group and two fluorine atoms on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-difluorobenzenesulfonyl chloride+cyclopropylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Sulfonamides, including 5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide, are known for their antimicrobial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis.

Case Study : A study evaluated the antimicrobial efficacy of various sulfonamides against Gram-positive and Gram-negative bacteria. The compound demonstrated activity against specific strains, showcasing its potential as an antibiotic agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Klebsiella pneumoniae | 75 µg/mL |

Cancer Therapeutics

Sulfonamide derivatives have been explored for their role in cancer treatment. The compound may serve as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in targeting cancer cell proliferation.

Research Findings : Investigations into sulfonamide derivatives revealed their potential to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropathic Pain Management

Recent studies indicate that compounds similar to this compound can act as sodium channel blockers, offering therapeutic avenues for managing neuropathic pain.

Clinical Insights : Sodium channel blockers have shown effectiveness in treating conditions like chronic pain and epilepsy by modulating neuronal excitability. The selectivity of these compounds for specific sodium channels enhances their therapeutic index .

Computational Studies

Computational docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into the compound's mechanism of action and help optimize its structure for improved efficacy.

Binding Affinity Analysis : The compound exhibited favorable binding energies when docked against DHPS and other relevant targets, indicating its potential as a lead compound for further development .

Mecanismo De Acción

The mechanism of action of 5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The cyclopropyl and fluorine groups enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure.

Sulfadiazine: Another sulfonamide antibiotic with comparable properties.

Uniqueness

5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide is unique due to its cyclopropyl and difluorobenzene groups, which confer distinct chemical and biological properties. These features can enhance its stability, reactivity, and specificity compared to other sulfonamides.

Actividad Biológica

5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities. Characterized by a unique structure that includes a cyclopropyl group and two fluorine atoms, this compound is being explored for its therapeutic applications, particularly in enzyme inhibition and antimicrobial activity.

- IUPAC Name : 5-amino-N-cyclopropyl-2,4-difluorobenzenesulfonamide

- CAS Number : 1036516-23-0

- Molecular Formula : C9H10F2N2O2S

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group is crucial for this inhibition, which disrupts vital biochemical pathways. The addition of cyclopropyl and fluorine groups enhances the compound's binding affinity and specificity for its targets, potentially leading to improved therapeutic outcomes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related sulfonamides. Below are key findings:

- Enzyme Inhibition : Research indicates that sulfonamides can inhibit the enzyme dihydropteroate synthase (DHPS), which is essential in bacterial folate synthesis. This mechanism is common among sulfonamide antibiotics, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of benzene sulfonamides possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound were tested for their minimum inhibitory concentration (MIC) against various bacterial strains, demonstrating significant antibacterial effects .

- Pharmacokinetics : The pharmacokinetic profiles of sulfonamides can vary significantly based on their structural modifications. Computational modeling has been employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, indicating favorable characteristics that may enhance its therapeutic efficacy .

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure in a controlled environment. The experimental design included several compounds administered at a dose of 0.001 nM to assess their impact on cardiovascular parameters. Notably, changes in perfusion pressure were observed with certain derivatives indicating potential cardiovascular effects .

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | - |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 | 0.001 |

| VI | Compound 5 | 0.001 |

Antibacterial Efficacy

In vitro tests demonstrated that certain sulfonamide derivatives exhibited varying degrees of antibacterial activity against strains such as E. coli and Bacillus subtilis. For example, one derivative showed an MIC of 50 µg/mL against E. coli, indicating strong antibacterial potential .

Propiedades

IUPAC Name |

5-amino-N-cyclopropyl-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2S/c10-6-3-7(11)9(4-8(6)12)16(14,15)13-5-1-2-5/h3-5,13H,1-2,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLHEDOULRBAKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.